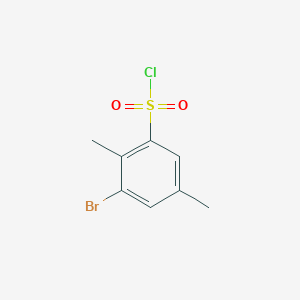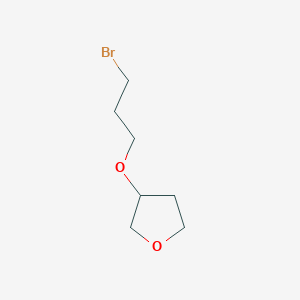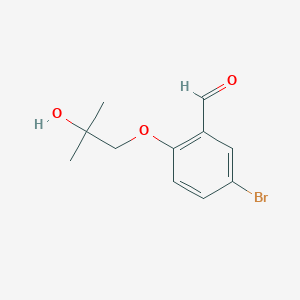![molecular formula C7H5BrClN3 B1524568 6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine CAS No. 857379-84-1](/img/structure/B1524568.png)
6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine
Übersicht
Beschreibung
The compound “6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine” is a type of organic compound that belongs to the class of imidazopyridines . The empirical formula of this compound is C7H5BrClN3 . It is a solid substance .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with a suitable aromatic aldehyde in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The molecular structure of imidazo[4,5-b]pyridine derivatives has been confirmed by single-crystal X-ray diffraction . The relationship between the corrosion inhibition efficiency and the molecular electronic properties of the studied compound were performed using Quantum chemistry method at the level of DFT/B3LYP at 6-31G (d,p) basis set .Chemical Reactions Analysis
Imidazo[4,5-b]pyridine derivatives have been studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment . The adsorption process on the metal surface follows the Flory–Huggins adsorption model .Physical And Chemical Properties Analysis
The compound “6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine” is a solid substance . Its molecular weight is 282.95 . The InChI Code of this compound is 1S/C7H5BrClN3.ClH/c8-4-1-5-7 (10-3-4)12-6 (2-9)11-5;/h1,3H,2H2, (H,10,11,12);1H .Wissenschaftliche Forschungsanwendungen
Synthesis of Biomimetic Metal Ion Chelates
This compound serves as a precursor for the synthesis of biomimetic metal ion chelates. These chelates are designed to mimic the active sites of metalloenzymes, which are crucial for various biochemical processes. The bromine and chloromethyl groups in the compound facilitate the attachment of metal ions, creating complexes that can be used to study enzyme functions or as catalysts in synthetic chemistry .
Development of Heterogeneous Catalysts
Researchers utilize 6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine to develop heterogeneous catalysts. By immobilizing the compound on solid supports, it can anchor metal ions that catalyze reactions. This application is significant in industrial processes where catalyst recovery and reuse are essential for economic and environmental sustainability .
Functionalization of Carbon-based Materials
The compound is instrumental in the functionalization of carbon-based materials, such as carbon nanotubes and graphene. The chloromethyl group allows for further chemical modifications, which can enhance the properties of these materials for use in electronics, sensing devices, and energy storage systems .
Pharmaceutical Research
In pharmaceutical research, 6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine is a valuable intermediate. It can be used to synthesize various biologically active molecules, including potential drug candidates. Its structural features make it suitable for creating compounds with desired pharmacological properties .
Organic Synthesis Methodology
The compound plays a role in developing new methodologies for organic synthesis. Its reactive halogen groups can participate in cross-coupling reactions, which are fundamental in constructing complex organic molecules. This has implications for the synthesis of natural products, pharmaceuticals, and agrochemicals .
Material Science Applications
Due to its reactive nature, 6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine is used in material science to create novel materials with specific functions. It can be incorporated into polymers or coatings to impart unique chemical or physical properties, such as conductivity or fluorescence .
Analytical Chemistry
In analytical chemistry, the compound can be used to develop new analytical reagents or methods. Its ability to form stable complexes with various metals makes it useful in spectrometric analyses and as a reagent in chemical assays .
Environmental Chemistry
Finally, 6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine may find applications in environmental chemistry. It could be used to create sensors for detecting pollutants or to synthesize compounds that can remove contaminants from water or soil .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLWVXFJMTYFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride](/img/structure/B1524500.png)

![1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol](/img/structure/B1524502.png)
![2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid](/img/structure/B1524503.png)


![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B1524506.png)
![2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1524507.png)
